REACTION_CXSMILES
|
[C:1]([C:6]1[CH:18]=[C:17]([C:19]([CH2:22][CH3:23])([CH3:21])[CH3:20])[CH:16]=[CH:15][C:7]=1[O:8][CH2:9][C:10]([O:12]CC)=[O:11])([CH2:4][CH3:5])([CH3:3])[CH3:2].[OH-].[Na+].S(=O)(=O)(O)O.O>C1(C)C=CC=CC=1>[C:1]([C:6]1[CH:18]=[C:17]([C:19]([CH2:22][CH3:23])([CH3:21])[CH3:20])[CH:16]=[CH:15][C:7]=1[O:8][CH2:9][C:10]([OH:12])=[O:11])([CH2:4][CH3:5])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
293 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=C(OCC(=O)OCC)C=CC(=C1)C(C)(C)CC
|
Name
|
|
Quantity
|
401.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
349.9 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
289.5 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the hydrolysis reaction
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction
|
Type
|
CUSTOM
|
Details
|
The water layer was separated with a separatory funnel
|
Type
|
WASH
|
Details
|
the toluene layer was washed with water (289.5 g)
|
Type
|
CONCENTRATION
|
Details
|
Then, the toluene layer was concentrated by distillation under ordinary pressure for the recovery of toluene, which
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)C1=C(OCC(=O)O)C=CC(=C1)C(C)(C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 357.6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 133.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |